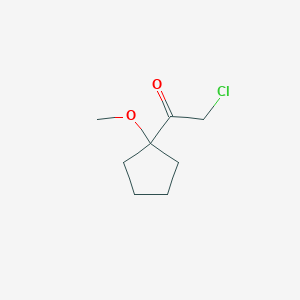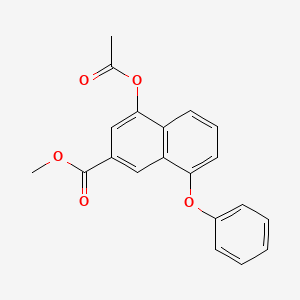
2-Deoxy-D-glucose-6-phosphate sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Deoxy-D-glucose-6-phosphate sodium salt is a crucial intermediate in glycogen degradation. It is produced in mammalian cells through the action of hexokinase on 2-Deoxy-D-glucose. This compound is a derivative of 2-Deoxy-D-glucose, a glucose molecule with the 2-hydroxyl group replaced by hydrogen, preventing it from undergoing further glycolysis .
准备方法
Synthetic Routes and Reaction Conditions
2-Deoxy-D-glucose-6-phosphate sodium salt is synthesized by phosphorylating 2-Deoxy-D-glucose using hexokinase. The reaction involves the transfer of a phosphate group from ATP to the 6th carbon of 2-Deoxy-D-glucose, forming 2-Deoxy-D-glucose-6-phosphate .
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis using hexokinase. The process is optimized for large-scale production by controlling reaction conditions such as pH, temperature, and substrate concentrations .
化学反应分析
Types of Reactions
2-Deoxy-D-glucose-6-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Deoxy-D-glucose-6-phosphogluconolactone.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common reagents include glucose-6-phosphate dehydrogenase and NADP+.
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products Formed
Oxidation: 2-Deoxy-D-glucose-6-phosphogluconolactone.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives of 2-Deoxy-D-glucose-6-phosphate.
科学研究应用
2-Deoxy-D-glucose-6-phosphate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a marker for tissue glucose uptake and hexokinase activity.
Biology: Studies on glycogen degradation and glucose metabolism.
Medicine: Research on cancer metabolism, as many cancers have elevated glucose uptake and hexokinase levels.
Industry: Used in the production of various biochemical reagents and as an intermediate in synthetic pathways .
作用机制
2-Deoxy-D-glucose-6-phosphate sodium salt acts by competitively inhibiting the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level (step 2 of glycolysis). This inhibition prevents further glycolysis, leading to the accumulation of 2-Deoxy-D-glucose-6-phosphate within cells. The compound serves as a marker for tissue glucose uptake and hexokinase activity .
相似化合物的比较
Similar Compounds
2-Deoxy-D-glucose: A glucose molecule with the 2-hydroxyl group replaced by hydrogen.
D-Glucose-6-phosphate: A phosphorylated form of glucose at the 6th carbon.
6-Deoxy-D-glucose: A glucose molecule with the 6-hydroxyl group replaced by hydrogen .
Uniqueness
2-Deoxy-D-glucose-6-phosphate sodium salt is unique due to its specific inhibition of glycolysis and its role as an intermediate in glycogen degradation. Its ability to serve as a marker for tissue glucose uptake and hexokinase activity makes it valuable in various research applications .
属性
分子式 |
C6H12NaO8P |
|---|---|
分子量 |
266.12 g/mol |
IUPAC 名称 |
sodium;[(2R,3S,4R)-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H13O8P.Na/c7-3-1-5(8)14-4(6(3)9)2-13-15(10,11)12;/h3-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t3-,4-,5?,6+;/m1./s1 |
InChI 键 |
RZNMXNQOTKUJPK-ZEKPKIQVSA-M |
手性 SMILES |
C1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)[O-])O)O.[Na+] |
规范 SMILES |
C1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


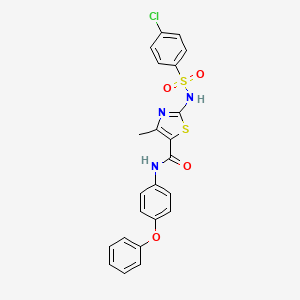
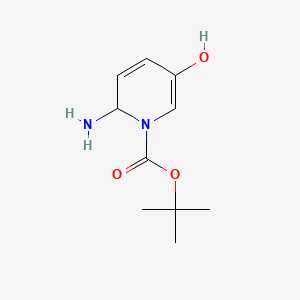
![2,3-Dihydropyrazolo[5,1-b]oxazole-3-methanol](/img/structure/B13926737.png)
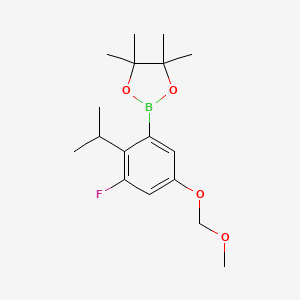







![2,6-Dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13926799.png)
